

# Technical Support Center: Dendritic Cell Vaccine (DCVC) Animal Model Experiments

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Compound of Interest		
Compound Name:	DCVC	
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Welcome to the technical support center for **DCVC** animal model experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during their studies.

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## **Experimental Design & Setup**

FAQ 1: My **DCVC** experiment results are inconsistent and not reproducible. What are the common experimental design flaws?

Answer: Inconsistent results in **DCVC** animal model experiments often stem from fundamental flaws in experimental design. It is crucial to ensure rigorous and well-controlled study designs to obtain reliable and translatable data.[1]

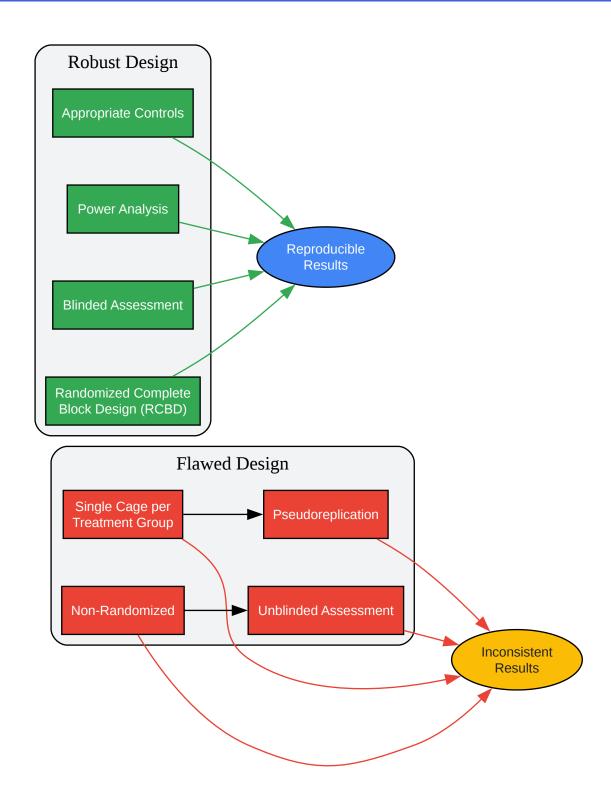
- Inadequate Randomization and Blinding:
  - Problem: Non-randomized assignment of animals to treatment groups can introduce bias.
     [1] Lack of blinding during treatment administration and outcome assessment can lead to unintentional bias in measurements.
  - Solution: Implement a robust randomization strategy for assigning animals to cages and treatment groups. Whenever possible, blind the personnel who are administering the treatments and assessing the outcomes.
- Cage Effects and Pseudoreplication:
  - Problem: Housing all animals from one treatment group in a single cage is a critical flaw.
     [2] Animals within the same cage share a micro-environment, and any observed effect could be due to the cage environment rather than the treatment. Analyzing data as if each animal is an independent unit when the treatment was applied to the whole cage leads to pseudoreplication.



- Solution: The ideal design is a Randomized Complete Block Design (RCBD), where animals from different treatment groups are mixed within cages.[3] If this is not feasible, use multiple cages per treatment group and consider the cage as the experimental unit in your statistical analysis.
- Insufficient Sample Size and Statistical Power:
  - Problem: Studies with small group sizes are often underpowered, making it difficult to detect true treatment effects.[1]
  - Solution: Perform a power analysis before starting the experiment to determine the appropriate number of animals per group. This will help ensure that your study has a high probability of detecting a statistically significant effect if one exists.
- · Lack of Appropriate Controls:
  - Problem: Without proper controls, it is impossible to attribute observed effects to the DC vaccine.
  - Solution: Include multiple control groups, such as:
    - A negative control group receiving a vehicle or saline injection.
    - A group receiving unpulsed (no antigen) mature DCs.[3]
    - A group receiving the tumor lysate or peptide antigen alone.

Logical Relationship: Flawed vs. Robust Experimental Design





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Caption: Comparison of flawed and robust experimental design elements.

FAQ 2: I am seeing high variability in tumor growth within the same treatment group. What could be the cause?





Answer: High variability in tumor growth can obscure treatment effects and complicate data interpretation. Several factors related to the animal model and experimental technique can contribute to this issue.

- Animal-Related Factors:
  - Problem: Genetic background, age, sex, and microbiome of the animals can all influence tumor engraftment and growth.[4]
  - Solution: Use animals from a single, reliable vendor with a well-defined genetic background. Ensure all animals are of the same age and sex. House animals under consistent environmental conditions to minimize variations in their microbiome.
- Tumor Cell Inoculation Technique:
  - Problem: Inconsistent tumor cell number, viability, or injection technique can lead to significant differences in tumor take rate and growth kinetics.
  - Solution:
    - Ensure a single-cell suspension of tumor cells with high viability (>95%).
    - Inject a precise number of cells in a consistent volume and at the same anatomical site for all animals.
    - Have the same experienced individual perform all tumor inoculations to minimize technical variability.
- Tumor Growth Monitoring:
  - Problem: Inaccurate or inconsistent tumor measurements will introduce variability.
  - Solution: Use calipers for precise measurement of tumor dimensions (length and width).
     The same individual should perform all measurements to maintain consistency.
     Mathematical models can be used to describe tumor growth kinetics.[5][6]



Table 1: Factors Contributing to Tumor Growth Variability and Recommended Solutions

Factor	Potential Problem	Recommended Solution
Animal Model	Genetic drift, age/sex differences, microbiome variation.[4]	Use a single-source, genetically defined strain. Standardize age and sex. Maintain consistent housing conditions.
Tumor Cells	Low viability, cell clumps, inconsistent cell number.	Use a fresh, single-cell suspension with >95% viability. Accurately count and resuspend cells before injection.
Inoculation	Variable injection site, depth, or volume.	Standardize the anatomical location, injection depth, and volume for all animals.
Measurement	Inconsistent caliper use, different personnel measuring.	Have a single, trained individual perform all tumor measurements using the same technique.

# **Dendritic Cell (DC) Preparation & Quality Control**

FAQ 3: The yield of bone marrow-derived DCs (BMDCs) is low. How can I optimize the generation protocol?

Answer: Low yield of BMDCs is a common issue that can be addressed by optimizing several steps in the isolation and culture protocol.

- Bone Marrow Harvesting:
  - Problem: Incomplete removal of muscle and tissue from the bones can lead to contamination and reduced yield. Inefficient flushing of the bone marrow will also result in



fewer progenitor cells.

- Solution: Carefully clean the femur and tibia to remove all muscle tissue before flushing the marrow. Use a 26-28 gauge needle to flush the bones thoroughly with media until they appear white.[7][8]
- Red Blood Cell (RBC) Lysis:
  - Problem: Incomplete lysis of RBCs can interfere with cell counting and culture.
  - Solution: Perform a water lysis step to effectively remove RBCs.[7]
- · Cytokine Concentration and Quality:
  - Problem: The concentration and bioactivity of GM-CSF and IL-4 are critical for DC differentiation.[8][9] Suboptimal concentrations or poor-quality cytokines will result in low DC yield and purity.
  - Solution: Use high-quality recombinant GM-CSF and IL-4 at their optimal concentrations. A
     common starting concentration is 20 ng/mL for GM-CSF and 10 ng/mL for IL-4.[8][9]

Experimental Protocol: Generation of Mouse Bone Marrow-Derived Dendritic Cells

- Harvest Bone Marrow: Euthanize a mouse and dissect the femurs and tibias. Carefully remove all muscle and connective tissue.
- Sterilize and Flush: Sterilize the bones by immersing them in 70% ethanol on ice.[7] In a sterile hood, cut the ends of the bones and flush the marrow into a petri dish containing media using a syringe with a 26-28 gauge needle.[7][8]
- Prepare Single-Cell Suspension: Pass the bone marrow suspension through a 70 μm cell strainer to create a single-cell suspension.[10]
- Lyse Red Blood Cells: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a water lysis buffer to remove RBCs.[7]
- Culture Cells: Count the viable cells and plate them in non-treated cell culture dishes at a density of 7 x 10<sup>6</sup> cells in 10 ml of complete medium supplemented with 20 ng/mL GM-CSF

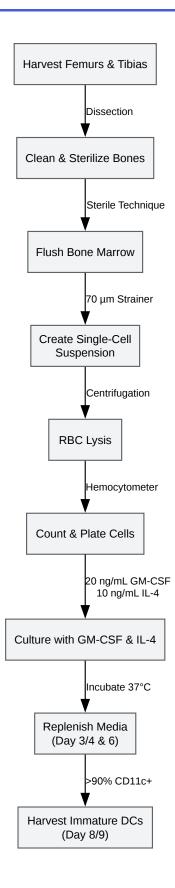


and 10 ng/mL IL-4.[8][10]

- Maintain Culture: Incubate at 37°C and 5% CO2. On day 3 or 4, add 5-10 ml of fresh, prewarmed medium with cytokines.[9][10] On day 6, remove half of the media and replace it with fresh media containing cytokines.[9]
- Harvest DCs: On day 8 or 9, the non-adherent and loosely adherent cells are immature DCs and can be harvested for experiments. The purity of CD11c+ cells should be >90%.[10]

Workflow for Generating High-Yield BMDCs





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Caption: Key steps for the successful generation of bone marrow-derived dendritic cells.



FAQ 4: My DCs are not maturing properly after antigen loading. How can I troubleshoot this?

Answer: DC maturation is a critical step for inducing a potent T-cell response. Failure to mature properly can be due to suboptimal stimulation or issues with the maturation cocktail.

#### Troubleshooting Guide:

- Maturation Stimuli:
  - Problem: A single maturation stimulus may not be sufficient to induce full DC activation.
  - Solution: Use a cocktail of maturation stimuli. A common and effective cocktail includes inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] The addition of a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), can also potently induce DC maturation. [7][11]
- Timing of Maturation:
  - Problem: The timing of maturation relative to antigen loading is crucial.
  - Solution: Typically, immature DCs are loaded with the antigen first, followed by the addition of the maturation cocktail for 18-24 hours.[7][11]
- Assessing Maturation:
  - Problem: It is essential to confirm DC maturation before vaccination.
  - Solution: Use flow cytometry to assess the upregulation of maturation markers.

Table 2: Common DC Maturation Markers and Their Functions



Marker	Function	Expected Change on Maturation	
CD80 (B7-1)	Co-stimulatory molecule for T-cell activation	Upregulated	
CD86 (B7-2)	Co-stimulatory molecule for T-cell activation	Upregulated	
CD40	Co-stimulatory molecule, critical for T-cell help	Upregulated	
MHC Class II	Presents peptide antigens to CD4+ T-cells	Upregulated	
CCR7	Chemokine receptor for migration to lymph nodes	Upregulated	

Protocol: Assessing DC Maturation by Flow Cytometry

- Harvest DCs: Collect both immature (control) and matured DCs.
- Block Fc Receptors: Incubate cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
- Stain for Surface Markers: Stain the cells with fluorescently conjugated antibodies against CD11c, MHC Class II, CD80, CD86, and CCR7.
- Acquire Data: Analyze the cells on a flow cytometer.
- Analyze Data: Gate on the CD11c+ population and compare the expression levels (Mean Fluorescence Intensity) of the maturation markers between the immature and matured DC populations.

FAQ 5: Which method of antigen loading is most effective for inducing a strong immune response?

Answer: The choice of antigen and loading method significantly impacts the immunogenicity of the DC vaccine. Several methods are available, each with its own advantages and



disadvantages.

#### Troubleshooting Guide:

- Antigen Source:
  - Peptides: Specific, but may not cover all relevant epitopes and are MHC-restricted.
  - Proteins: Can be processed to present multiple epitopes.
  - Tumor Lysate: Provides a broad range of tumor-associated antigens (TAAs).[11]
  - Apoptotic/Necrotic Tumor Cells: Can be efficiently phagocytosed by DCs. Loading DCs with irradiated tumor cells has been shown to be effective.[12]
  - RNA/DNA: Can be used to transfect DCs to express the antigen endogenously.
- · Comparison of Loading Methods:
  - Problem: Inefficient loading or the use of a suboptimal antigen preparation can lead to a weak immune response.
  - Solution: Studies have shown that loading DCs with irradiated tumor cells can be more
    effective at stimulating CTLs compared to DCs loaded with freeze-thawed or boiled tumor
    preparations.[12] Co-culturing DCs with irradiated tumor cells is a widely used and
    effective method.[13]

Table 3: Comparison of Antigen Loading Methods for DC Vaccines



<b>Loading Method</b>	Advantages	Disadvantages
Peptide Pulsing	Simple, defined antigen.	MHC-restricted, potential for immune escape.
Protein Loading	Provides multiple epitopes.	May require optimization for efficient uptake and processing.
Tumor Lysate	Broad antigen repertoire.[11]	Contains non-immunogenic proteins, batch-to-batch variability.
Irradiated Tumor Cells	Effective antigen source, promotes DC activation.[12]	Requires access to tumor cells and irradiation source.
Nucleic Acid Transfection	Endogenous antigen expression, sustained presentation.	Can be technically challenging, potential for low transfection efficiency.

# **Vaccine Administration & In Vivo Monitoring**

FAQ 6: I am not observing significant DC migration to the draining lymph nodes. What are the potential reasons?

Answer: The migration of DCs from the injection site to the draining lymph nodes is essential for T-cell priming. Poor migration is a common pitfall that can severely limit vaccine efficacy.

- DC Maturation State:
  - Problem: Immature DCs do not express the chemokine receptor CCR7, which is required for migration to lymph nodes.[14]
  - Solution: Ensure that the DCs are fully mature before injection. Confirm CCR7 expression by flow cytometry.
- Injection Technique and Site:



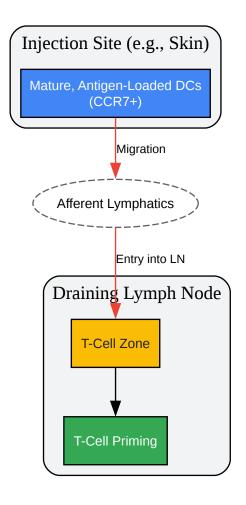
- Problem: A significant portion of injected DCs can remain trapped at the injection site.[15]
   The route of administration also influences migration patterns.
- Solution: While subcutaneous or intradermal injections are common, consider intranodal or intraperitoneal injections to potentially increase the number of DCs reaching lymphoid organs.[3]
- Quantifying DC Migration:
  - Problem: It is important to be able to accurately track and quantify DC migration.
  - Solution: Label the DCs with a fluorescent dye (e.g., CFSE) before injection.[16][17] At various time points after injection (e.g., 24-48 hours), harvest the draining lymph nodes and quantify the number of fluorescently labeled cells by flow cytometry.[15]

Experimental Protocol: In Vivo DC Migration Assay

- Label DCs: Resuspend mature DCs at  $1x10^7$  cells/mL in PBS and add CFSE to a final concentration of  $1 \mu M$ . Incubate for 10 minutes at  $37^{\circ}C$ .
- Wash DCs: Quench the labeling reaction by adding 5 volumes of cold complete media and wash the cells three times with PBS.
- Inject DCs: Inject 1x10^6 labeled DCs subcutaneously into the footpad of a mouse.
- Harvest Lymph Nodes: After 48 hours, harvest the draining popliteal lymph node.
- Prepare Single-Cell Suspension: Mechanically dissociate the lymph node to create a singlecell suspension.
- Analyze by Flow Cytometry: Acquire the cells on a flow cytometer and quantify the percentage and absolute number of CFSE+ cells.

**DC** Migration Pathway





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Caption: The migratory path of mature DCs from the injection site to the draining lymph node.

FAQ 7: What is the optimal route of administration for a DC vaccine in mice?

Answer: The route of administration can significantly influence the distribution of DCs and the resulting immune response. The optimal route depends on the specific goals of the experiment.

- Common Routes and Their Characteristics:
  - Subcutaneous (s.c.) or Intradermal (i.d.): These routes are commonly used and lead to DC migration to the draining lymph nodes.[11][15]



- Intravenous (i.v.): This route leads to the accumulation of DCs primarily in the spleen, liver,
   and lungs, but not in peripheral lymph nodes.[15]
- Intranodal (i.n.): Direct injection into a lymph node bypasses the need for migration from a peripheral site.
- Intraperitoneal (i.p.): This route may allow for the administration of a larger dose of DCs
   and can lead to their migration to lymph nodes.[3]

Table 4: Comparison of DC Vaccine Administration Routes

Route	Primary Site of DC Accumulation	Advantages	Disadvantages
Subcutaneous (s.c.)	Draining Lymph Nodes[15]	Technically simple, mimics peripheral infection.	A large fraction of DCs may remain at the injection site.[15]
Intradermal (i.d.)	Draining Lymph Nodes	Similar to s.c., may offer better access to dermal lymphatics.	Technically more challenging than s.c.
Intravenous (i.v.)	Spleen, Liver, Lungs[15]	Systemic distribution.	Bypasses peripheral lymph nodes, potential for trapping in the lungs.
Intranodal (i.n.)	Injected Lymph Node	Bypasses peripheral migration, direct delivery to T-cell areas.	Technically difficult, requires precision.
Intraperitoneal (i.p.)	Lymph Nodes, Spleen	Allows for larger injection volumes.[3]	Distribution may be less targeted than other routes.

# **Immune Response & Efficacy Analysis**





FAQ 8: The antigen-specific T-cell response in my vaccinated mice is weak. How can I improve it?

Answer: A weak T-cell response is a common challenge in **DCVC** experiments and can be caused by issues at multiple stages of the process, from DC preparation to the timing of the analysis.

### Troubleshooting Guide:

- DC Quality and Dose:
  - Problem: Suboptimally matured DCs or too low a vaccine dose will fail to effectively prime
     T-cells.
  - Solution: Ensure high DC viability and maturation, as confirmed by flow cytometry. The typical dose for mice is between 1x10<sup>6</sup> and 1x10<sup>7</sup> DCs per injection.[11]
- Vaccination Schedule:
  - Problem: A single vaccination may not be sufficient to induce a robust and lasting T-cell response.
  - Solution: Implement a prime-boost strategy, with 2-3 vaccinations administered at 7 to 14day intervals.[11]
- Assessing T-Cell Response:
  - Problem: The method used to measure the T-cell response may not be sensitive enough,
     or the timing of the analysis may be suboptimal.
  - Solution: Use sensitive techniques like the ELISpot assay to quantify cytokine-secreting cells or an in vivo CTL assay to measure cytotoxic function.[18][19] The peak of the primary T-cell response typically occurs 7-10 days after the final vaccination.

Experimental Protocol: IFN-y ELISpot Assay

• Prepare Plates: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[20][21]





- Isolate Splenocytes: Harvest spleens from vaccinated and control mice 7-10 days after the final vaccination and prepare a single-cell suspension.
- Plate Cells: Wash and block the ELISpot plate. Add 2.5x10^5 to 5x10^5 splenocytes per well.
- Stimulate Cells: Add the specific peptide antigen to the appropriate wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).[22]
- Incubate: Incubate the plate for 15-20 hours at 37°C and 5% CO2.[20]
- Develop Spots: Wash the plate and add a biotinylated anti-IFN-y detection antibody. Follow
  this with a streptavidin-alkaline phosphatase conjugate and then a substrate solution to
  develop colored spots.[21]
- Count Spots: Air-dry the plate and count the spots, where each spot represents a single IFNy-secreting cell.

FAQ 9: My prophylactic DC vaccine is not preventing or delaying tumor growth. What are the possible causes?

Answer: The failure of a prophylactic vaccine can be disappointing, but troubleshooting the experimental design and immunological response can often reveal the underlying cause.

- Immunogenicity of the Antigen:
  - Problem: The chosen tumor antigen may be poorly immunogenic or the tumor may have downregulated its expression.
  - Solution: Use a tumor model with a known, strongly immunogenic antigen (e.g., B16-OVA).[12] Ensure that the DCs are effectively presenting the antigen.
- Strength of the Immune Response:
  - Problem: The induced T-cell response may not be strong enough to control the growth of the subsequently inoculated tumor cells.



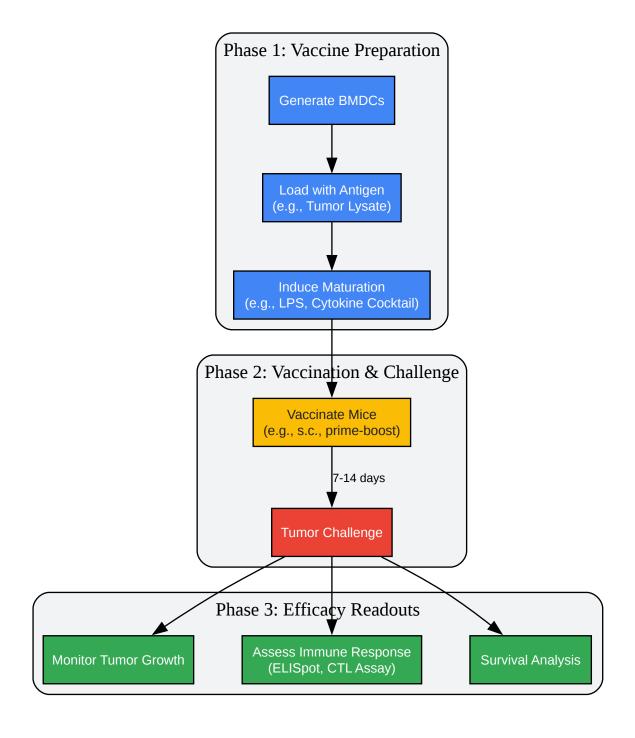




- Solution: Confirm that the vaccine is inducing a robust antigen-specific CTL response using an in vivo CTL assay.[19] Consider increasing the number of vaccinations or the DC dose.
- Tumor Challenge Model:
  - Problem: The tumor challenge dose may be too high, overwhelming the induced immune response. The timing of the challenge relative to vaccination is also critical.
  - Solution: Titrate the tumor cell dose to find a number that allows for the detection of a protective effect. Typically, the tumor challenge is performed 7-14 days after the final vaccination.

Overall **DCVC** Experimental Workflow





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Caption: A typical workflow for a prophylactic **DCVC** animal model experiment.

FAQ 10: How do I perform and interpret a Cytotoxic T-Lymphocyte (CTL) assay to measure vaccine efficacy?





Answer: An in vivo CTL assay is a powerful method to directly measure the functional ability of CD8+ T-cells to kill target cells in a living animal.[19]

Experimental Protocol: In Vivo CTL Assay

- Prepare Target Cells:
  - Harvest splenocytes from a naive, syngeneic donor mouse.
  - Divide the splenocytes into two populations.
  - Target Population: Pulse with the specific peptide antigen (e.g., 1-10 μg/mL) and label with a high concentration of a fluorescent dye like CFSE (e.g., 5 μM).
  - Control Population: Leave unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of CFSE (e.g., 0.5 μM).
- Inject Target Cells:
  - Mix the two labeled populations at a 1:1 ratio.
  - Inject the cell mixture intravenously into both vaccinated and naive control mice (typically 1-2 x 10<sup>7</sup> total cells per mouse).
- Analyze Killing:
  - After 4 to 24 hours, harvest the spleens from the recipient mice. [23]
  - Prepare single-cell suspensions and analyze by flow cytometry.
  - Gate on the CFSE-positive cells. You will see two distinct peaks corresponding to the high-CFSE (target) and low-CFSE (control) populations.
- Calculate Specific Lysis:
  - Calculate the ratio of target to control cells in both naive and vaccinated mice.



- The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 (Ratio naive / Ratio vaccinated)] x 100
  - Where Ratio = (% CFSE\_low / % CFSE\_high)

Interpreting the Results: A high percentage of specific lysis in the vaccinated group compared to the naive group indicates that the DC vaccine has successfully generated antigen-specific cytotoxic T-lymphocytes that are functional in vivo. This is a strong correlate of protective immunity.

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